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molecular formula C11H9Cl2NO B8569828 2,4-Dichloro-6-methoxy-8-methyl-quinoline

2,4-Dichloro-6-methoxy-8-methyl-quinoline

Cat. No. B8569828
M. Wt: 242.10 g/mol
InChI Key: NEDVAIOQUMSEKD-UHFFFAOYSA-N
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Patent
US09353100B2

Procedure details

A mixture of 4-methoxy-2-methyl aniline 215f (5 g, 36.45 mmol), malonic acid (5.68 g, 54.67 mmol) in phosphorus oxide trichloride (36 mL) was refluxed for 16 hrs. The reaction mixture was then poured dropwise into cooled water (400 mL), extracted with ethyl acetate, washed with brine, dried over Na2SO4, filtered, concentrated under reduced pressure, and purified by chromatography on silica gel (DCM) to yield compound 220f as a beige solid in 43% yield. 1H NMR (CDCl3, 400 MHz) δ (ppm) 2.72 (s, 3H), 3.95 (s, 3H), 7.27-7.28 (m, 2H), 7.47 (s, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.68 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Yield
43%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[C:5]([CH3:10])[CH:4]=1.[C:11](O)(=O)[CH2:12][C:13](O)=O.O.[Cl-:19].[Cl-:20].[Cl-].[P+3]=O>>[Cl:19][C:13]1[CH:12]=[C:11]([Cl:20])[C:8]2[C:6](=[C:5]([CH3:10])[CH:4]=[C:3]([O:2][CH3:1])[CH:9]=2)[N:7]=1 |f:3.4.5.6|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC1=CC(=C(N)C=C1)C
Name
Quantity
5.68 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
36 mL
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[P+3]=O
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 16 hrs
Duration
16 h
ADDITION
Type
ADDITION
Details
The reaction mixture was then poured dropwise
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by chromatography on silica gel (DCM)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC2=C(C=C(C=C2C(=C1)Cl)OC)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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